molecular formula C11H14FN B13220224 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13220224
M. Wt: 179.23 g/mol
InChI Key: ODYCZSHAHCFUCQ-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the tetrahydronaphthalene ring. It is a derivative of naphthalene, which is a bicyclic aromatic hydrocarbon. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the desired position on the naphthalene ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylation: Introduction of the methyl group at the 3rd position. This can be done using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Amination: Introduction of the amine group at the 1st position. This can be done using amination reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups on the tetrahydronaphthalene ring can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-4-8-2-3-9(12)6-10(8)11(13)5-7/h2-3,6-7,11H,4-5,13H2,1H3

InChI Key

ODYCZSHAHCFUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2)F)N

Origin of Product

United States

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